Diethyl(2-phenoxyethyl)amine hydrochloride
Description
Contextualization of the Phenoxyethylamine Scaffold within Organic Chemistry
The phenoxyethylamine scaffold is a significant structural motif in organic chemistry, characterized by a phenoxy group—a phenyl ring linked to an oxygen atom—which is in turn connected to an ethylamine (B1201723) chain. cymitquimica.com This combination of an ether and an amine functional group within a single molecule imparts a unique set of chemical properties. cymitquimica.comnih.gov The aromatic phenoxy portion provides a rigid, hydrophobic segment, while the ethylamine tail offers a flexible, basic, and hydrophilic site. This duality makes the phenoxyethylamine framework a versatile building block in the synthesis of more complex molecules, particularly in the development of compounds for medicinal chemistry and material science. cymitquimica.comchemspider.com
Significance of Amine Hydrochloride Salts in Synthetic Chemistry and Material Science
Amines are organic derivatives of ammonia (B1221849) and are fundamentally basic in nature. purdue.edu In many applications, particularly within pharmaceutical and synthetic chemistry, amines are converted into their salt forms, most commonly as hydrochloride salts. This conversion is achieved through a simple acid-base reaction with hydrochloric acid (HCl). purdue.eduspectroscopyonline.com
The primary advantages of forming amine hydrochloride salts include:
Enhanced Solubility : Many larger organic amine compounds are insoluble in water. Converting them to a salt form, like a hydrochloride, introduces ionic character, which significantly increases their solubility in aqueous solutions and other polar solvents. purdue.eduspectroscopyonline.com This property is critical for applications in biological systems.
Improved Stability and Handling : The salt form of an amine is generally a more stable, crystalline solid compared to the often oily and volatile free base form. purdue.edu This makes the compound easier to handle, purify, weigh, and store.
Reactivity Control : In synthetic chemistry, the amine group is often protected as a hydrochloride salt to prevent it from participating in unwanted side reactions. The free amine can be easily regenerated when needed by treatment with a base.
Bifunctional Reagents : Recent research has explored the use of amine hydrochloride salts as bifunctional reagents, where both the amine and the chloride components participate in a chemical transformation, offering novel synthetic pathways. rsc.org
Overview of Current Research Landscape Pertaining to Diethyl(2-phenoxyethyl)amine Hydrochloride and Related Structures
This compound is primarily recognized as a reagent and building block in organic synthesis. evitachem.com While specific research focusing exclusively on this compound is limited, the broader class of phenoxyethylamine derivatives is an active area of investigation. For instance, structurally related compounds such as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl (DPPE) have been studied for their biological activity. nih.govdrugbank.com Research into similar tertiary amines has also explored their potential as long-acting local anesthetic agents. evitachem.com These studies highlight the general interest in the phenoxyethylamine scaffold for developing new molecules with specific functional properties.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-diethyl-2-phenoxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-13(4-2)10-11-14-12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGZQZPENGEPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Diethyl 2 Phenoxyethyl Amine Hydrochloride and Analogues
General Strategies for Ether and Amine Linkage Formation in Phenoxyethylamine Synthesis
The construction of the core phenoxyethylamine scaffold relies on fundamental reactions in organic synthesis that create ether and amine functionalities. The specific choice of reaction depends on factors such as the availability of starting materials, desired yield, and the presence of other functional groups.
The formation of the phenoxy-ethyl ether linkage is most commonly achieved through nucleophilic substitution reactions, where a phenoxide acts as the nucleophile and a two-carbon unit with a leaving group serves as the electrophile.
The Williamson ether synthesis is a cornerstone method in this context. libretexts.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of a phenol (B47542) or a substituted phenol with a suitable base to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide, such as 2-chloroethanol (B45725) or 2-bromoethanol, displacing the halide to form the ether bond. masterorganicchemistry.comlibretexts.org The choice of base is critical to ensure complete deprotonation without causing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH).
An alternative approach involves reacting a phenol with ethylene (B1197577) oxide. This reaction is typically base-catalyzed and results in the ring-opening of the epoxide to form a 2-phenoxyethanol (B1175444) derivative directly. Another variation uses 2-haloacetonitriles which can be subsequently reduced. google.com
Table 1: Comparison of Nucleophilic Substitution Methods for Ether Formation
| Method | Nucleophile | Electrophile | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Williamson Ether Synthesis | Phenoxide | 2-Haloethanol | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetone) | Versatile, widely applicable, good yields. masterorganicchemistry.com | Requires stoichiometric base, potential for elimination side reactions with secondary/tertiary halides. libretexts.org |
| Epoxide Ring-Opening | Phenol | Ethylene Oxide | Base or Acid Catalyst | Atom-economical. | Ethylene oxide is a toxic gas, requires careful handling. |
| Reaction with Haloacetonitrile | Phenoxide | Bromoacetonitrile | Base (e.g., NaH) in DMF | Introduces a nitrile group for further functionalization. | Often requires harsh reduction steps (e.g., with LiAlH₄). google.com |
Once the 2-phenoxyethanol or a related electrophile is formed, the diethylamine (B46881) moiety is introduced. This can be accomplished through direct alkylation or, more commonly, via reductive amination.
Direct Alkylation: This method involves the reaction of a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl chloride or bromide) with diethylamine. masterorganicchemistry.com As an SN2 reaction, the amine's lone pair of electrons attacks the electrophilic carbon bearing the leaving group. youtube.com A significant drawback of this approach is the potential for over-alkylation. masterorganicchemistry.commasterorganicchemistry.com The product, Diethyl(2-phenoxyethyl)amine, is itself a nucleophile and can react with another molecule of the alkyl halide to form a quaternary ammonium (B1175870) salt. This issue can be mitigated by using a large excess of diethylamine.
Reductive Amination: This powerful and widely used technique offers a more controlled route to the desired amine. nih.govresearchgate.net The process typically starts with a 2-phenoxy-substituted carbonyl compound, such as 2-phenoxyacetaldehyde. This aldehyde reacts with diethylamine to form an intermediate iminium ion, which is then reduced in situ to the final tertiary amine. masterorganicchemistry.comwikipedia.org A key advantage is that the reaction stops cleanly at the tertiary amine stage, avoiding the problem of over-alkylation. masterorganicchemistry.com
A variety of reducing agents can be employed, with the choice depending on the specific substrates and reaction conditions. Milder reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are particularly effective because they are capable of reducing the iminium ion intermediate in the presence of the starting aldehyde. masterorganicchemistry.comyoutube.com This selectivity allows the entire transformation to be carried out in a single pot, enhancing operational simplicity. youtube.com
Targeted Synthesis of Diethyl(2-phenoxyethyl)amine Hydrochloride
The specific synthesis of this compound (CAS Number: 21663-15-0) can be achieved through a logical sequence of the general strategies discussed above. evitachem.comsigmaaldrich.com A common and practical route involves the reaction of diethylamine with 2-phenoxyethanol, where the hydroxyl group of the alcohol is first converted into a better leaving group. evitachem.com
A representative synthetic pathway proceeds as follows:
Ether Formation: Phenol is deprotonated with a base like sodium hydroxide to form sodium phenoxide. This is followed by a reaction with 2-chloroethanol to produce 2-phenoxyethanol.
Activation of the Alcohol: The hydroxyl group of 2-phenoxyethanol is a poor leaving group. It is typically converted to a halide or a sulfonate ester. For instance, reacting 2-phenoxyethanol with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) yields 2-phenoxyethyl chloride or bromide, respectively.
Amine Alkylation: The resulting 2-phenoxyethyl halide is then treated with an excess of diethylamine. The diethylamine acts as a nucleophile, displacing the halide to form the free base, Diethyl(2-phenoxyethyl)amine.
Salt Formation: Finally, the tertiary amine product is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with hydrochloric acid (HCl) to precipitate the stable and crystalline this compound salt. guidechem.com
Table 2: Example Synthetic Route for this compound
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Phenol, 2-Chloroethanol | NaOH, H₂O | 2-Phenoxyethanol |
| 2 | 2-Phenoxyethanol | Thionyl Chloride (SOCl₂) | 2-Phenoxyethyl chloride |
| 3 | 2-Phenoxyethyl chloride, Diethylamine | Excess Diethylamine, Heat | Diethyl(2-phenoxyethyl)amine |
| 4 | Diethyl(2-phenoxyethyl)amine | HCl in Ether | this compound |
Advanced Synthetic Protocols for Phenoxyethylamine Scaffold Derivatization
To create analogues of Diethyl(2-phenoxyethyl)amine, advanced synthetic methods can be applied to modify either the aromatic ring or the amine side chain. These modifications are crucial for developing libraries of related compounds for structure-activity relationship (SAR) studies.
The electronic and steric properties of the phenoxy ring can be systematically altered by introducing various substituents.
Synthesis from Substituted Phenols: The most straightforward approach is to begin the synthesis with a phenol that already bears the desired substituents. A wide variety of substituted phenols (e.g., methoxy, chloro, alkyl, nitro phenols) are commercially available or readily synthesized, allowing for the creation of analogues with modified aromatic systems. For example, using guaiacol (B22219) (2-methoxyphenol) as the starting material instead of phenol would lead to the synthesis of Diethyl(2-(2-methoxyphenoxy)ethyl)amine. google.com
Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, Friedel-Crafts alkylation, or acylation can be performed on the phenoxyethylamine scaffold or its precursors. rsc.org The existing phenoxy group is an ortho-, para-director. Careful selection of reaction conditions is necessary to avoid side reactions with the amine functionality, which may require protection-deprotection steps.
Cross-Coupling Reactions: Modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed if the aromatic ring is first functionalized with a halide or triflate. This allows for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups.
The N,N-diethyl group can also be a target for structural modification to explore its impact on the compound's properties.
Varying the Amine Nucleophile: A simple and effective strategy is to use different secondary amines during the synthesis. Replacing diethylamine with other amines such as dimethylamine, dipropylamine, or cyclic amines like pyrrolidine, piperidine, or morpholine (B109124) in the alkylation or reductive amination step leads directly to a diverse set of N-substituted analogues.
α-C–H Functionalization: More advanced methods focus on the direct functionalization of the C-H bonds on the ethyl groups of the trialkylamine. nih.gov These reactions, often catalyzed by transition metals or photoredox catalysts, can introduce new alkyl or functional groups at the position alpha to the nitrogen atom. This allows for late-stage modification of the parent molecule, providing access to complex structures that are difficult to synthesize through traditional methods. nih.gov
β-C–H Functionalization: It is also possible to functionalize the β-amino C-H bonds to generate further structural diversity. Catalytic systems, for instance, using a combination of Lewis acids, can promote the conversion of an N-alkylamine into an enamine intermediate, which can then react with various electrophiles. nih.gov This strategy enables the synthesis of enantioenriched β-substituted amines, adding stereochemical complexity to the analogues.
Incorporation of Heterocyclic Systems into Phenoxyethylamine Architectures
The integration of heterocyclic systems into phenoxyethylamine structures represents a significant strategy in medicinal chemistry to explore new chemical space and modulate pharmacological properties. Heterocycles, cyclic compounds containing atoms of at least two different elements in their rings, can introduce diverse functionalities, alter physicochemical characteristics such as solubility and lipophilicity, and provide specific steric and electronic features for receptor interactions.
A variety of synthetic methods have been developed to incorporate heterocyclic moieties into the phenoxyethylamine scaffold. These approaches can generally be categorized by the nature of the heterocyclic ring and the method of its introduction.
One common approach involves the use of phenoxyethylamine as a building block to which a heterocyclic ring is appended. For instance, derivatives of 6-methyluracil, 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, and 2-imino-6-methyl-2,3-dihydro-1H-pyrimidin-4-one bearing a 2-(phenoxy)ethyl substituent at the 5-position of the pyrimidine (B1678525) ring have been synthesized. researchgate.net This was achieved through the condensation of ethyl 3-oxo-2-(2-phenoxyethyl)butanoates with thiourea (B124793) or guanidine. researchgate.net
Another strategy focuses on the synthesis of bioisosteric analogues where a portion of the phenoxyethylamine molecule is replaced by a heterocyclic system. Research into dopaminergic agents has led to the synthesis of analogues based on the 3-hydroxyphenoxyethylamine template. nih.gov In these compounds, heterocyclic systems such as benzimidazol-2-ones, benzthioimidazol-2-ones, and 2-trifluoromethyl-benzimidazole have been incorporated, showing excellent affinity for the D2 receptor. nih.gov
The synthesis of nitrogen-containing heterocyclic compounds is of particular interest due to their prevalence in marketed drugs. nih.gov Methodologies for creating these structures are varied and can include well-established named reactions for quinoline (B57606) synthesis such as the Skraup, Doebner-Miller, and Friedlander syntheses. nih.gov For other nitrogenous heterocycles, modern synthetic techniques like microwave-assisted and ultrasound irradiation methods are employed to improve efficiency and yields. nih.gov
The following table provides examples of heterocyclic systems that have been incorporated into phenoxyethylamine-related structures and the synthetic methods employed.
| Heterocyclic System | Synthetic Method | Reference |
| Pyrimidinone | Condensation of ethyl 3-oxo-2-(2-phenoxyethyl)butanoates with thiourea or guanidine. | researchgate.net |
| Benzimidazol-2-one | Based on the 3-OH-phenoxyethylamine dopamine (B1211576) D2 agonist template. | nih.gov |
| Benzthioimidazol-2-one | Based on the 3-OH-phenoxyethylamine dopamine D2 agonist template. | nih.gov |
| 2-Trifluoromethyl-benzimidazole | Based on the 3-OH-phenoxyethylamine dopamine D2 agonist template. | nih.gov |
| Quinoline | Various methods including Skraup, Doebner-Miller, and Friedlander syntheses. | nih.gov |
Principles of Green Chemistry Applied to Phenoxyethylamine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of phenoxyethylamines and other amine-containing compounds to minimize environmental impact and enhance safety. rsc.orgrroij.com These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. colab.ws
A key area of focus in the green synthesis of amines is the development of sustainable methodologies that reduce or eliminate the use of hazardous substances. rsc.orgrsc.org This includes the exploration of greener catalytic methods and the use of bio-based starting materials. rsc.org The CHEM21 green metrics toolkit is a valuable resource for evaluating the environmental footprint of chemical transformations and encouraging more sustainable practices in the laboratory. rsc.org
For the synthesis of amines, reductive amination is a common and important reaction. gctlc.org Green chemistry principles can be applied to this process by comparing traditional methods with newer, more environmentally friendly technologies. gctlc.org This includes the use of greener chemical reagents and enzymatic processes, which can offer higher selectivity and milder reaction conditions. gctlc.org
The choice of solvent is another critical factor in green chemistry. rroij.com Efforts are being made to replace hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. nih.gov Water is a particularly attractive solvent for its low cost, non-toxicity, and non-flammability. beilstein-journals.org The development of catalytic systems that are effective in water is a significant step towards more sustainable chemical processes. beilstein-journals.orgresearchgate.net
The table below summarizes some of the key green chemistry principles and their application in the synthesis of phenoxyethylamine and related amines.
| Green Chemistry Principle | Application in Amine Synthesis | Reference |
| Waste Prevention | Utilizing catalytic methods over stoichiometric reagents to minimize byproducts. | colab.ws |
| Atom Economy | Designing syntheses where the maximum proportion of starting materials is incorporated into the final product. | rsc.org |
| Less Hazardous Chemical Syntheses | Employing enzymatic methods and biocatalysis to avoid toxic reagents. gctlc.orgnih.gov | researchgate.net |
| Safer Solvents and Auxiliaries | Using water or other green solvents in place of volatile and toxic organic solvents. rroij.comnih.govbeilstein-journals.org | researchgate.net |
| Design for Energy Efficiency | Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. | nih.gov |
| Use of Renewable Feedstocks | Exploring the use of biomass-derived precursors for the synthesis of bio-based amines. | rsc.org |
| Catalysis | Developing novel and efficient catalysts to enable reactions under milder conditions and with higher selectivity. | sciencedaily.com |
Development and Application of Novel Catalytic Systems in the Synthesis of Phenoxyethylamine Derivatives
The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules like phenoxyethylamine derivatives. semanticscholar.org Research in this area is focused on creating catalysts that offer improved activity, selectivity, and stability, often under milder and more environmentally friendly conditions.
Transition metal catalysis, particularly with palladium and copper, has been instrumental in the synthesis of amines and their derivatives. mdpi.commendeley.com Copper-catalyzed C-N bond formation reactions have seen significant development due to the low cost of copper salts and the ability to perform these reactions under mild conditions. beilstein-journals.orgnih.gov For instance, copper sulfate (B86663) has been used as an inexpensive and efficient catalyst for the N-arylation of amines in water, a green solvent. beilstein-journals.orgresearchgate.net The development of new ligands, such as those based on N¹,N²-diaryl diamines, has been crucial in mitigating catalyst deactivation and expanding the scope of copper-catalyzed amination to include challenging substrates like aryl chlorides. nih.gov
Palladium-catalyzed reactions are also widely used for the formation of C-N and C-C bonds. nih.govyoutube.com Palladium catalysts have been employed in the synthesis of quinolines from allyl alcohols and anilines in the absence of additives. mendeley.com Furthermore, palladium-catalyzed C(sp³)-H arylation of primary amines has been achieved using a transient directing group, offering a novel strategy for the functionalization of aliphatic amines. researchgate.net
In addition to transition metal catalysts, other novel catalytic systems are also being explored. For example, ternary nitrides like Co₃Mo₃N have shown high catalytic activity in ammonia (B1221849) synthesis and represent a promising area for the development of new catalysts for nitrogen-containing compounds. researchgate.netrsc.org
The following table highlights some novel catalytic systems and their applications in the synthesis of phenoxyethylamine-related structures.
| Catalyst System | Application | Key Features | Reference |
| Copper Sulfate | N-arylation of amines in water. | Inexpensive, efficient, and operates in a green solvent. | beilstein-journals.orgresearchgate.net |
| Copper Iodide with (S)-N-methylpyrrolidine-2-carboxylate ligand | N-arylation of amides with aryl iodides. | Efficient ligand for Goldberg-type reactions under mild conditions. | nih.gov |
| Copper with N¹,N²-diaryl diamine ligands | Amination of aryl chlorides. | Mitigates catalyst deactivation and allows for reactions at lower temperatures. | nih.gov |
| Palladium(0) | Arylative dearomatization of phenols. | Forms spirocyclohexadienone products and can be made enantioselective. | nih.gov |
| Palladium with a transient directing group | γ-C-H arylation of primary amines. | Enables C-H functionalization without the need for directing group installation and removal. | researchgate.net |
| Ternary Nitrides (e.g., Co₃Mo₃N) | Ammonia synthesis. | High catalytic activity for the formation of nitrogen-containing compounds. | researchgate.netrsc.org |
Advanced Spectroscopic and Analytical Characterization of Diethyl 2 Phenoxyethyl Amine Hydrochloride
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectrum of Diethyl(2-phenoxyethyl)amine hydrochloride is predicted to exhibit distinct signals corresponding to each unique proton environment within the molecule. The presence of the hydrochloride salt would lead to a broad signal for the amine proton (N-H) and would cause significant deshielding (downfield shifts) of adjacent protons, particularly those on the alpha carbons to the nitrogen atom, compared to the free base.
The predicted spectral data includes chemical shifts (δ) in parts per million (ppm), the splitting pattern (multiplicity), and the relative integration (number of protons). Key proton environments include the aromatic protons of the phenoxy group, the two methylene (B1212753) (-CH₂-) groups of the ethyl bridge, and the methylene and methyl (-CH₃) protons of the two ethyl groups attached to the nitrogen atom.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |
|---|---|---|---|---|
| Ar-H (ortho) | ~6.95-7.05 | d or dd | 2H | Aromatic protons ortho to the oxygen, slightly shielded. |
| Ar-H (meta) | ~7.25-7.35 | t or m | 2H | Aromatic protons meta to the oxygen. |
| Ar-H (para) | ~6.90-7.00 | t | 1H | Aromatic proton para to the oxygen. |
| O-CH₂- | ~4.30-4.40 | t | 2H | Deshielded by the adjacent electronegative oxygen atom. Coupled to -CH₂-N⁺H-. |
| -CH₂-N⁺H- | ~3.50-3.60 | t | 2H | Deshielded by the adjacent protonated nitrogen. Coupled to O-CH₂-. |
| N⁺H-(CH₂CH₃)₂ | ~3.20-3.30 | q | 4H | Deshielded by the protonated nitrogen. Coupled to the -CH₃ protons. |
| -CH₃ | ~1.30-1.40 | t | 6H | Standard aliphatic region. Coupled to the N⁺H-(CH₂)- protons. |
| N⁺-H | Variable, broad | s (broad) | 1H | Exchangeable proton on the nitrogen, often appears as a broad singlet. |
The proton-decoupled ¹³C NMR spectrum is expected to show a distinct signal for each unique carbon atom in the molecule. The chemical shifts are predicted based on standard ranges for aromatic, ether, amine, and aliphatic carbons. oregonstate.edulibretexts.org
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
|---|---|---|
| Ar-C (C-O) | ~158.0 | Aromatic carbon directly attached to oxygen, significantly deshielded. |
| Ar-C (meta) | ~129.5 | Standard aromatic region for carbons meta to the substituent. |
| Ar-C (para) | ~121.0 | Standard aromatic region for the carbon para to the substituent. |
| Ar-C (ortho) | ~114.5 | Standard aromatic region for carbons ortho to the substituent. |
| O-CH₂- | ~63.0 | Aliphatic carbon attached to electronegative oxygen. |
| -CH₂-N⁺H- | ~49.0 | Aliphatic carbon attached to the protonated nitrogen. |
| N⁺H-(CH₂)₂ | ~47.5 | Aliphatic carbon attached to the protonated nitrogen. |
| -CH₃ | ~11.5 | Terminal methyl group in the standard aliphatic region. |
Two-dimensional (2D) NMR experiments would be crucial for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include the coupling between the adjacent methylene groups of the ethyl bridge (O-CH₂- and -CH₂-N⁺H-) and the coupling between the methylene and methyl protons within the N-ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): While more commonly used for rigid molecules, NOESY could provide information about the spatial proximity of protons, helping to confirm the folded conformation of the molecule in solution.
Molecular Weight Determination and Fragmentation Pattern Analysis by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and formula of a compound and to deduce its structure from fragmentation patterns.
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For Diethyl(2-phenoxyethyl)amine, which has a molecular formula of C₁₂H₁₉NO (as the free base), the theoretical exact mass of the protonated molecular ion [M+H]⁺ would be calculated.
Molecular Formula (Free Base): C₁₂H₁₉NO
Calculated Exact Mass of [M+H]⁺ (C₁₂H₂₀NO⁺): 194.1545 u
An experimental HRMS measurement matching this value to within a few parts per million would unequivocally confirm the molecular formula.
The choice of ionization technique significantly influences the resulting mass spectrum.
Electrospray Ionization (ESI): As a soft ionization method, ESI is ideal for analyzing the hydrochloride salt. It would be expected to generate a prominent peak corresponding to the intact protonated cation [C₁₂H₂₀NO]⁺ at a mass-to-charge ratio (m/z) of 194.15. This technique minimizes fragmentation, making it perfect for confirming the molecular weight.
Electron Ionization (EI): EI is a high-energy technique that causes extensive fragmentation of the molecule. The resulting pattern of fragment ions provides a structural fingerprint. The fragmentation of Diethyl(2-phenoxyethyl)amine would be dictated by the stability of the resulting carbocations and radicals, primarily influenced by the tertiary amine and ether functional groups. whitman.edudummies.commiamioh.edu
The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This leads to the formation of a stable, resonance-stabilized iminium ion.
Predicted Key Fragments in EI-MS
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 193 | [C₁₂H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) |
| 100 | [CH₂=N(CH₂CH₃)₂]⁺ | Alpha-cleavage with loss of the phenoxyethyl radical (likely base peak). |
| 93 | [C₆H₅O]⁺ | Cleavage of the ether C-O bond, forming a phenoxy cation. |
| 86 | [CH₂=N(H)CH₂CH₃]⁺ | Alpha-cleavage with loss of a methyl radical from an N-ethyl group, followed by rearrangement. A common fragment for diethylamines. |
| 77 | [C₆H₅]⁺ | Loss of oxygen from the phenoxy cation. |
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy serves as a powerful non-destructive tool for identifying functional groups and obtaining a unique molecular fingerprint of a compound. By analyzing the interaction of infrared radiation or laser light with the molecular vibrations of this compound, detailed structural information can be ascertained.
Raman Spectroscopy
Raman spectroscopy offers complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can effectively probe the vibrations of the aromatic ring and the carbon skeleton.
The aromatic ring of the phenoxy group is expected to produce strong and sharp Raman bands. A characteristic ring-breathing vibration is typically observed around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring also give rise to prominent peaks in the 1600-1580 cm⁻¹ region. Aliphatic C-H stretching and bending vibrations will also be present but are generally weaker in Raman spectra compared to aromatic signals. The N-H⁺ stretching vibration of the tertiary amine hydrochloride is often weak and difficult to observe in Raman spectroscopy.
Table 2: Predicted Raman Spectroscopy Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3060 | C-H Stretch | Aromatic (Phenoxy) | Medium |
| ~2940 | C-H Stretch | Aliphatic (Ethyl, Ethylene) | Medium |
| ~1600 | C=C Stretch | Aromatic Ring | Strong |
| ~1250 | C-O-C Stretch | Aryl-Alkyl Ether | Medium |
| ~1000 | Ring Breathing | Aromatic Ring | Strong |
| ~830 | C-H Bend | Aromatic (Out-of-plane) | Medium |
Note: Raman peak intensities are dependent on the change in polarizability of the bond during vibration.
Electronic Absorption and Emission Analysis via Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The presence of the phenoxy group in this compound makes it UV-active. The aromatic ring contains π electrons that can be excited to higher energy levels upon absorption of UV radiation.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region. Typically, monosubstituted benzene (B151609) rings exhibit a strong primary absorption band (π → π* transition) around 200-220 nm and a weaker secondary band (also a π → π* transition) with fine structure around 250-270 nm. For the phenoxy group, the absorption maximum is anticipated to be in the vicinity of 270 nm. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be influenced by the solvent used for the analysis. This technique is particularly useful for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound, following the Beer-Lambert law.
Table 3: Expected Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Wavelength (λmax) | Electronic Transition | Chromophore | Solvent |
| ~270 nm | π → π | Phenoxy group | Methanol or Ethanol |
| ~215 nm | π → π | Phenoxy group | Methanol or Ethanol |
Note: The λmax values are estimates and can shift based on solvent polarity and pH.
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity by separating it from any impurities or related substances.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For a basic compound like this compound, reverse-phase HPLC is a common approach.
In a typical reverse-phase HPLC method, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as phosphoric acid or formic acid to improve peak shape and retention of the basic analyte. The acidic modifier protonates the silanol (B1196071) groups on the stationary phase, reducing peak tailing, and ensures the analyte is in its protonated, more polar form.
Detection is commonly achieved using a UV detector set at the λmax of the phenoxy chromophore (around 270 nm). The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification, while the peak area is proportional to its concentration, allowing for quantification.
Table 4: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact conditions, but typically in the range of 3-10 minutes. |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. The analysis of amines by GC can be challenging due to their polarity and basicity, which can lead to peak tailing and adsorption on the column. This compound is a salt and is non-volatile. Therefore, it must be converted to its more volatile free base form, Diethyl(2-phenoxyethyl)amine, before GC analysis. This is typically achieved by treating the sample with a strong base.
To mitigate the issues of peak tailing, a deactivated or base-deactivated capillary column is often employed. Columns with a polar stationary phase are generally preferred for the analysis of amines. The use of an inert flow path within the GC system is also crucial to prevent analyte loss.
Detection is commonly performed using a Flame Ionization Detector (FID), which is sensitive to hydrocarbon content, or a Mass Spectrometer (MS), which provides structural information for definitive identification. Headspace GC can also be a suitable technique, where the volatile free amine is sampled from the headspace of a vial containing the hydrochloride salt and a non-volatile base.
Table 5: Representative Gas Chromatography (GC) Method Parameters for the Free Base
| Parameter | Condition |
| Column | Capillary column with a polar stationary phase (e.g., polyethylene (B3416737) glycol or a base-deactivated phase) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) |
| Sample Preparation | Dissolution of the hydrochloride salt and addition of a strong base (e.g., NaOH) to liberate the free amine, followed by extraction into an organic solvent. |
Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, HPLC-NMR)
Hyphenated analytical techniques are powerful tools for the separation, identification, and quantification of chemical compounds. These methods combine a separation technique with a spectroscopic technique, providing comprehensive information about the components of a mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS) would be a suitable method for the analysis of this compound. In a hypothetical LC-MS analysis, the compound would first be separated from any impurities on a liquid chromatography column, likely a reversed-phase column. The separated compound would then be introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be expected to be an effective ionization technique for this amine hydrochloride, protonating the tertiary amine to produce a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would be used to confirm the molecular weight of the free base. Further fragmentation in the mass spectrometer (MS/MS) could provide structural information by breaking the molecule into characteristic smaller fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, though it might require derivatization of the amine to increase its volatility and thermal stability. Alternatively, the free base form of the compound could be analyzed. In a typical GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum would show a molecular ion peak (if stable enough) and a characteristic fragmentation pattern that could be used to identify the compound.
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) is a technique that couples the separation power of HPLC with the structural elucidation capabilities of NMR. For this compound, this technique could be used to separate the compound from related substances and then acquire NMR spectra (e.g., ¹H NMR, ¹³C NMR) of the isolated compound directly in the eluent. This would provide unambiguous structural confirmation of the parent compound and any separated impurities without the need for offline fraction collection.
A hypothetical data table for the characterization of this compound using these techniques is presented below. Please note this data is illustrative and not based on actual experimental results for this specific compound.
| Analytical Technique | Parameter | Expected Observation |
| LC-MS (ESI+) | [M+H]⁺ (m/z) | ~194.15 (for the free base C₁₂H₁₉NO) |
| GC-MS (EI) | Major Fragments (m/z) | Fragments corresponding to the loss of ethyl groups, cleavage of the ether linkage, and the phenoxy group. |
| HPLC-NMR | ¹H NMR Chemical Shifts (δ) | Signals corresponding to aromatic protons of the phenoxy group, methylene protons of the ethyl and ethoxy groups, and methyl protons of the ethyl groups. |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic arrangement in a crystalline solid. For a crystalline powder of this compound, Powder X-ray Diffraction (PXRD) would yield a characteristic diffraction pattern. This pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the specific crystalline form (polymorph) of the compound.
Single-crystal X-ray diffraction (SCXRD), if a suitable single crystal can be grown, would provide a much more detailed picture of the solid-state structure. This technique can determine the precise coordinates of each atom in the crystal lattice, leading to the elucidation of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydrochloride moiety. This information is crucial for understanding the compound's physical properties and for confirming its absolute structure.
A hypothetical table summarizing potential crystallographic data for this compound is provided below. This data is for illustrative purposes only.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 9.8 Å, β = 95° |
| Volume | 1230 ų |
| Z (molecules per unit cell) | 4 |
Thermal Analysis Techniques for Phase Behavior Characterization
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. The temperature of this peak and the associated enthalpy of fusion provide information about the purity and crystalline nature of the compound. Other thermal events, such as polymorphic transitions, could also be detected.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would indicate its thermal stability. The onset temperature of decomposition would show the temperature at which the compound begins to lose mass. The TGA curve can also reveal the presence of residual solvents or water if mass loss is observed at lower temperatures.
Below is an illustrative data table for the thermal analysis of this compound.
| Technique | Parameter | Illustrative Value |
| DSC | Melting Point (Onset) | 135 °C |
| DSC | Enthalpy of Fusion (ΔHfus) | 100 J/g |
| TGA | Onset of Decomposition | > 200 °C |
Computational Chemistry and Molecular Modeling of Phenoxyethylamine Hydrochlorides
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules at the electronic level. These methods allow for the detailed investigation of molecular orbitals, charge distributions, and reactivity indices, which are crucial for predicting chemical behavior and interaction mechanisms.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules like phenoxyethylamine derivatives due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the optimized geometry, electronic structure, and various chemical properties.
For instance, in studies of related compounds, DFT is used to calculate key electronic descriptors that are subsequently used in Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken charges on individual atoms. The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The energy gap is a crucial indicator of chemical reactivity and stability. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties for a Generic Phenoxyethylamine Derivative
| Property | Description | Typical Application |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. | Correlated with reactivity and interaction with electron-deficient biological targets. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. | Important for understanding interactions with electron-rich sites in receptors. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A smaller gap suggests higher reactivity. |
| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and electrostatic interactions with binding sites. |
| Mulliken Charges | Partial charges assigned to individual atoms in a molecule. | Helps in identifying sites prone to electrostatic interactions, such as hydrogen bonding. |
These parameters, when calculated for a series of phenoxyethylamine analogues, can reveal electronic trends that correlate with their biological activity, providing a rational basis for designing more potent compounds.
Prediction of Spectroscopic Parameters
DFT calculations are also a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of newly synthesized phenoxyethylamine hydrochlorides. By calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, computational results can be directly compared with experimental data to confirm molecular structures.
The prediction of ¹H and ¹³C NMR chemical shifts is a common application. Theoretical calculations of shielding tensors can be converted into chemical shifts, which, when compared to experimental spectra, help in the unambiguous assignment of signals, especially for complex molecules with overlapping resonances. Similarly, the calculation of vibrational frequencies can assist in the interpretation of IR spectra, allowing for the identification of characteristic functional group vibrations and conformational isomers.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. For flexible molecules like Diethyl(2-phenoxyethyl)amine hydrochloride, understanding their conformational landscape is crucial, as different conformations can exhibit different binding affinities to a biological target.
MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. A typical MD simulation for a phenoxyethylamine derivative would involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules with appropriate ions) and observing its conformational changes over nanoseconds or even microseconds.
Key insights from MD simulations include:
Conformational Preferences: Identifying the most stable and frequently adopted conformations of the molecule in solution.
Flexibility Analysis: Determining which parts of the molecule are rigid and which are flexible. For phenoxyethylamine derivatives, the ethylamino and phenoxyethyl linkers are of particular interest.
Solvation Effects: Understanding how the solvent interacts with the molecule and influences its conformation and dynamics.
This information is invaluable for subsequent molecular docking studies, as it can guide the selection of relevant conformers for docking or allow for the use of flexible docking protocols that account for the molecule's dynamic nature.
Molecular Docking Studies of Phenoxyethylamine Derivatives with Biological Targets (mechanistic focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of phenoxyethylamine hydrochlorides, docking is used to predict how these molecules bind to their biological targets, such as G-protein coupled receptors (GPCRs), enzymes, or ion channels.
The general workflow for a molecular docking study involves:
Preparation of the Receptor: Obtaining the 3D structure of the biological target, typically from a protein database like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.
Preparation of the Ligand: Generating a 3D structure of the phenoxyethylamine derivative and optimizing its geometry. For flexible molecules, multiple conformations may be generated.
Docking Simulation: Using a docking algorithm to systematically search for the best binding poses of the ligand within the receptor's active site.
Scoring and Analysis: Evaluating the predicted binding poses using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
For phenoxyethylamine derivatives that act as alpha-adrenergic receptor antagonists, molecular docking studies can elucidate the specific amino acid residues in the receptor's binding pocket that are crucial for recognition and binding. nih.govresearchgate.net For example, studies on related alpha-1 adrenoceptor antagonists have identified key interactions with specific aspartate and serine residues within the receptor. These mechanistic insights are critical for understanding the basis of their biological activity and for designing new derivatives with improved affinity and selectivity.
Table 2: Illustrative Molecular Docking Results for a Phenoxyethylamine Analogue with an Adrenergic Receptor
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Analogue A | -8.5 | Asp106, Phe288 | Hydrogen Bond, π-π Stacking |
| Analogue B | -7.9 | Ser188, Ser192 | Hydrogen Bond |
| Analogue C | -9.2 | Asp106, Phe312, Trp102 | Hydrogen Bond, Hydrophobic, π-π Stacking |
In Silico Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR, or Quantitative Structure-Activity Relationship (QSAR), modeling takes this a step further by developing mathematical models that correlate chemical structure with activity.
For a series of phenoxyethylamine derivatives, a QSAR model can be built by:
Data Collection: Assembling a dataset of compounds with experimentally determined biological activities (e.g., binding affinities or inhibitory concentrations).
Descriptor Calculation: For each compound, calculating a set of numerical descriptors that represent its structural, electronic, and physicochemical properties (many of which can be derived from DFT calculations).
Model Development: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.
A study on ortho-disubstituted phenoxy analogues of the α1-adrenoceptor antagonist WB4101, which contains a phenoxyethylamino moiety, successfully applied a classical Hansch analysis (a type of QSAR) to correlate the affinity for the α1a-adrenoceptor with the volume of the ortho substituents. nih.gov Such models are valuable for predicting the activity of new, unsynthesized phenoxyethylamine derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net
Cheminformatics and Machine Learning Approaches in Phenoxyethylamine Research
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Machine learning (ML), a subset of artificial intelligence, enables computers to learn from data and make predictions without being explicitly programmed. These approaches are increasingly being applied in drug discovery research involving scaffolds like phenoxyethylamine.
Cheminformatics applications include:
Library Design: Designing combinatorial libraries of phenoxyethylamine derivatives with desired properties and diversity.
Chemical Space Analysis: Visualizing and analyzing the chemical space occupied by a set of phenoxyethylamine analogues to identify areas for new exploration.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of candidate molecules early in the drug discovery process.
Machine learning models can be used to:
Develop more complex and predictive QSAR models that can capture non-linear relationships between structure and activity. gu.se
Predict a wide range of molecular properties, from physicochemical properties like solubility to biological activities against various targets. arxiv.orgnurixtx.com
Classify compounds as active or inactive against a particular biological target.
Recent advancements in machine learning, particularly deep learning, are enabling the development of highly accurate predictive models trained on large chemical datasets. mdpi.com For phenoxyethylamine research, these approaches hold the promise of accelerating the discovery of new drug candidates by enabling rapid and accurate in silico screening of vast virtual chemical libraries.
Solid State Chemistry and Crystallography of Amine Hydrochloride Salts
Polymorphism and Crystallization of Diethyl(2-phenoxyethyl)amine Hydrochloride
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the study of amine hydrochlorides. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the general principles of crystallization for amine salts suggest that it could exist in multiple polymorphic forms.
The crystallization process for this compound would typically involve the reaction of Diethyl(2-phenoxyethyl)amine with hydrochloric acid in a suitable solvent. The resulting salt's crystalline form would be influenced by factors such as the choice of solvent, temperature, and cooling rate. The known melting point for this compound is reported to be in the range of 135-136°C. sigmaaldrich.com This value would be a key characteristic of the specific polymorph obtained under the reported conditions.
Table 1: Factors Influencing the Crystallization and Polymorphism of Amine Hydrochloride Salts
| Factor | Description | Potential Impact on this compound |
| Solvent | The polarity and hydrogen bonding capability of the solvent can influence which polymorph is favored. | Crystallization from solvents of varying polarity (e.g., alcohols, ethers, hydrocarbons) could potentially yield different polymorphs. |
| Temperature | The temperature of crystallization and subsequent cooling rate can affect the nucleation and growth of different crystal forms. | Rapid cooling might favor a metastable form, while slow cooling could yield a more thermodynamically stable polymorph. |
| Supersaturation | The degree of supersaturation of the solution can impact the kinetics of crystallization and the resulting polymorph. | Higher supersaturation levels may lead to the formation of less stable crystalline forms. |
| Impurities | The presence of impurities can inhibit or promote the growth of specific polymorphs. | The purity of the Diethyl(2-phenoxyethyl)amine and hydrochloric acid used would be crucial for obtaining a consistent crystalline form. |
Intermolecular Interactions within Hydrochloride Salt Crystal Lattices
The crystal lattice of an amine hydrochloride salt, such as this compound, is primarily held together by a network of intermolecular interactions. The most significant of these are hydrogen bonds. Upon protonation of the tertiary amine by hydrochloric acid, a positively charged ammonium (B1175870) cation is formed. This cation then acts as a hydrogen bond donor, forming strong N⁺-H···Cl⁻ hydrogen bonds with the chloride anion.
Solid-Phase Transformations and Stability of Amine Hydrochlorides
The solid-phase stability of amine hydrochlorides is a crucial parameter, particularly in contexts where the material is stored or processed. Solid-phase transformations can include transitions between different polymorphic forms, desolvation of solvates, or chemical degradation. For this compound, stability would be influenced by environmental factors such as temperature and humidity.
Amine hydrochloride salts can be susceptible to hygroscopicity, where they absorb moisture from the atmosphere. This can lead to changes in the crystal structure or even deliquescence. The stability of this compound would also be dependent on its melting point of 135-136°C, with thermal degradation potentially occurring at temperatures approaching this value. sigmaaldrich.com The study of solid-phase transformations often involves techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify phase transitions and decomposition temperatures.
Spectroscopic Techniques for Solid-State Characterization
A variety of spectroscopic techniques are indispensable for the characterization of the solid state of amine hydrochlorides. nih.gov For this compound, these methods would provide valuable information about its crystalline form, intermolecular interactions, and purity.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly ¹³C and ¹⁵N NMR, can provide detailed information about the local environment of the atoms in the crystal lattice. Different polymorphs will typically give rise to distinct chemical shifts, allowing for their identification and quantification.
Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy techniques like Raman and IR are sensitive to the molecular structure and the intermolecular interactions within the crystal. The N⁺-H stretching and bending vibrations, in particular, would be prominent features in the spectra of this compound and would be indicative of the hydrogen bonding environment.
X-ray Powder Diffraction (XRPD): XRPD is a fundamental technique for the characterization of crystalline solids. The diffraction pattern is unique to a specific crystalline form, making it a powerful tool for polymorph screening and quality control.
Table 2: Application of Spectroscopic Techniques for the Solid-State Characterization of Amine Hydrochlorides
| Technique | Information Obtained | Relevance to this compound |
| Solid-State NMR | Local atomic environments, number of crystallographically independent molecules. | Would allow for the identification of different polymorphic forms and the study of molecular conformations in the solid state. |
| Raman Imaging | Spatial distribution of different solid forms within a sample. | Could be used to visualize the presence of different polymorphs or amorphous content in a bulk sample. |
| Infrared (IR) Spectroscopy | Functional groups and hydrogen bonding interactions. | Would provide evidence for the N⁺-H···Cl⁻ hydrogen bonds and characterize the vibrational modes of the molecule. |
| X-ray Powder Diffraction (XRPD) | Crystalline structure, phase identification, and purity. | Would be the primary method to identify and differentiate potential polymorphs of the compound. |
Impact of Anions and Cations on Solid-State Properties and Reactivity
The choice of the counter-ion (anion) in an amine salt can have a significant impact on its solid-state properties. In the case of this compound, the chloride anion plays a crucial role in defining the crystal lattice through hydrogen bonding. If other anions, such as bromide, iodide, or various organic anions (e.g., mesylate, tosylate), were used to form salts with Diethyl(2-phenoxyethyl)amine, the resulting solid-state properties would be expected to differ.
The size, shape, and charge distribution of the anion influence the lattice energy of the crystal and the strength of the hydrogen bonds. For instance, the N⁺-H···X⁻ hydrogen bond strength in amine hydrohalides generally decreases in the order Cl⁻ > Br⁻ > I⁻. This would likely lead to variations in the melting points, solubilities, and stabilities of the corresponding salts of Diethyl(2-phenoxyethyl)amine. The cation, in this case, the protonated Diethyl(2-phenoxyethyl)amine, is fixed, but modifications to its structure would also undoubtedly alter the solid-state properties of its hydrochloride salt.
Mechanistic Chemical Biology of Phenoxyethylamine Derivatives: in Vitro and Preclinical Investigations
Identification and Characterization of Molecular Targets and Binding Mechanisms
The initial step in understanding the biological effects of Diethyl(2-phenoxyethyl)amine hydrochloride involves identifying its molecular targets and elucidating the mechanisms by which it binds to these targets. This section explores its interactions with various receptors and enzymes.
While specific binding data for this compound is not extensively available in the public domain, studies on structurally related phenoxyethylamine and phenethylamine (B48288) derivatives provide valuable insights into its potential receptor interactions. The phenoxyethylamine scaffold is a common motif in ligands targeting adrenoceptors and serotonin (B10506) receptors.
Research on a closely related compound, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl (DPPE), reveals high-affinity binding to the antioestrogen binding site (AEBS), a distinct entity from the classical estrogen receptor. drugbank.com There is also evidence suggesting an association between AEBS and a novel intracellular histamine (B1213489) receptor, indicating a potential interaction of phenoxyethylamine derivatives with histamine signaling pathways. drugbank.com
The broader class of phenethylamine derivatives has been extensively studied for their affinity towards various serotonin (5-HT) receptor subtypes. For instance, structure-activity relationship (SAR) studies have shown that phenethylamines generally exhibit a higher affinity for the 5-HT2A receptor compared to tryptamines. nih.gov Modifications on the phenyl ring and the ethylamine (B1201723) side chain significantly influence binding affinity and selectivity. For example, the presence of alkyl or halogen groups at the para position of the phenyl ring can positively impact binding affinity for the 5-HT2A receptor. nih.gov
Given the structural similarities, it is plausible that this compound may also exhibit affinity for certain adrenoceptor and serotonin receptor subtypes, although specific binding assays would be required to confirm this and determine its selectivity profile.
DPPE has been shown to interact with the cytochrome P450 (CYP) family of enzymes, which are crucial for drug metabolism. Spectral analysis has indicated that DPPE can bind to the substrate site of several human CYP isozymes, including CYP2D6, CYP3A4, and CYP1A1, and is metabolized by these enzymes. nih.gov The binding affinities (Ks) and inhibitory concentrations (IC50) for DPPE with these enzymes have been determined, as detailed in the table below.
| Enzyme | Interaction Type | Parameter | Value (µM) |
|---|---|---|---|
| CYP2D6 | Substrate Site Binding | Ks | 4.1 ± 0.4 |
| CYP3A4 | Substrate Site Binding | Ks | 31 ± 15 |
| CYP1A1 | Substrate Site Binding | Ks | 40 ± 9 |
| CYP2D6 | Inhibition of Histamine Binding | IC50 | 4 (95% CI: 1.8-8.9) |
| CYP1A1 | Inhibition of Histamine Binding | IC50 | 135 (95% CI: 100-177) |
| CYP3A4 | Stimulation of Histamine Binding | EC50 | 155 (95% CI: 104-231) |
| CYP3A4 | Inhibition of Testosterone (B1683101) Metabolism | IC50 (Site 1) | 3 (95% CI: 0.5-25.5) |
| IC50 (Site 2) | 350 (95% CI: 215-570) |
Data derived from a study on the related compound N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl (DPPE). nih.gov
The inhibition of testosterone metabolism by DPPE at two distinct sites on CYP3A4 suggests a complex mechanism of action, potentially involving both direct competition at the substrate-binding site and allosteric effects. nih.gov Given that this compound shares the core N,N-diethyl-2-phenoxyethylamine structure, it may exhibit similar interactions with CYP enzymes, which would have significant implications for its metabolism and potential drug-drug interactions. However, direct enzymatic assays are necessary to confirm these hypotheses.
Detailed Structure-Activity Relationship (SAR) Studies for Biological Specificity
The biological specificity of phenoxyethylamine derivatives is intricately linked to their chemical structure. SAR studies on this class of compounds have revealed key structural features that govern their affinity and selectivity for various biological targets.
For phenethylamine derivatives targeting serotonin receptors, the substituents on the phenyl ring play a crucial role. For instance, alkyl or halogen groups at the para position of the phenyl ring tend to enhance binding affinity to the 5-HT2A receptor. nih.gov Conversely, the introduction of alkoxy or nitro groups at the same position can decrease affinity. nih.gov
Furthermore, the length and composition of the linker between the phenoxy ring and the amine group are critical determinants of biological activity. Variations in this linker can alter the conformational flexibility of the molecule and its ability to adopt the optimal orientation for binding to its target.
Cellular Uptake and Intracellular Distribution Studies in Cell-Based Models
The ability of a compound to exert its biological effects is often dependent on its capacity to cross the cell membrane and reach its intracellular targets. For small molecules like this compound, cellular uptake can occur through several mechanisms.
Passive diffusion is a common route for lipophilic small molecules, allowing them to traverse the lipid bilayer of the cell membrane. The physicochemical properties of this compound, such as its lipophilicity and molecular weight, would influence its rate of passive diffusion.
In addition to passive diffusion, carrier-mediated transport is another potential mechanism for cellular uptake. This involves the interaction of the compound with specific transporter proteins on the cell surface that facilitate its entry into the cell. nih.gov The structural features of this compound could potentially make it a substrate for certain solute carrier (SLC) or other transporter families.
Once inside the cell, the intracellular distribution of the compound is determined by its affinity for various organelles and macromolecules. The study on the related compound DPPE suggests that it acts as an intracellular histamine antagonist, implying that it can accumulate within the cell to interact with intracellular targets. drugbank.com The subcellular localization of this compound would likely be influenced by its physicochemical properties, with more lipophilic compounds potentially partitioning into cellular membranes and lipid droplets.
Modulation of Cellular Signaling Pathways (In Vitro Assays)
Upon entering the cell and interacting with its molecular targets, this compound has the potential to modulate various intracellular signaling pathways. While specific studies on this compound are lacking, the known interactions of the broader class of phenoxyethylamine and phenolic compounds with key signaling cascades provide a basis for potential mechanisms of action.
The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. raybiotech.com Various small molecules can influence this pathway, and it is plausible that phenoxyethylamine derivatives could modulate the activity of key kinases within the MAPK cascade, such as ERK, JNK, and p38.
The PI3K/Akt signaling pathway is another critical regulator of cell survival, growth, and metabolism. nih.gov Dysregulation of this pathway is implicated in numerous diseases. Small molecule inhibitors and activators of this pathway are of significant therapeutic interest. Depending on its specific molecular targets, this compound could potentially influence the phosphorylation status of Akt and its downstream effectors.
The NF-κB signaling pathway plays a central role in inflammation and immunity. nih.gov The activity of this pathway is tightly regulated, and its modulation by small molecules is an active area of research. Phenolic compounds have been shown to modulate NF-κB signaling, and it is conceivable that this compound could exert similar effects, potentially through the inhibition of IκB kinase (IKK) or other components of the pathway.
Design and Synthesis of Chemical Probes and Ligands for Biological Research
The phenoxyethylamine scaffold can serve as a versatile template for the design and synthesis of chemical probes to investigate biological systems. Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing for its visualization, quantification, or functional manipulation.
Fluorescent probes can be created by conjugating a fluorophore to the phenoxyethylamine backbone. Such probes could be used in fluorescence microscopy to visualize the subcellular localization of the target protein or to monitor changes in its expression levels in response to various stimuli. The design of these probes would require careful consideration of the attachment point of the fluorophore to minimize disruption of the compound's binding to its target.
Radiolabeled ligands are another important class of chemical probes. By incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the structure of this compound, it would be possible to perform radioligand binding assays to quantify its affinity for various receptors and to study their density and distribution in tissues.
Photoaffinity labeling probes represent a more advanced tool for target identification. These probes incorporate a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target protein using techniques such as mass spectrometry. The phenoxyethylamine scaffold could be modified to include a photoreactive moiety, such as a benzophenone (B1666685) or a diazirine, to create such probes.
Applications and Emerging Fields in Chemical Research Pertaining to Diethyl 2 Phenoxyethyl Amine Hydrochloride
Diethyl(2-phenoxyethyl)amine Hydrochloride in Organic Materials Science
The unique combination of a tertiary amine and an aromatic phenoxy group within the structure of this compound suggests its potential as a valuable component in the design and synthesis of advanced organic materials.
Role in Polymer Chemistry and Synthesis
In the realm of polymer chemistry, tertiary amines are known to function as catalysts, initiators, or as functional monomers. While specific studies on the polymerization of this compound are not prominent in the literature, its structural motifs allow for informed speculation on its potential roles. The tertiary amine moiety can, for instance, act as a catalyst in various polymerization reactions, such as the ring-opening polymerization of epoxides or the formation of polyurethanes.
Furthermore, if derivatized to include a polymerizable group, Diethyl(2-phenoxyethyl)amine could be incorporated as a monomer. The resulting polymer would feature pendant phenoxyethyl diethylamine (B46881) groups, which could impart specific properties to the material, such as altered solubility, thermal stability, or the ability to interact with other molecules or surfaces. Amine-terminated polymers are significant intermediates in the creation of more complex polymeric structures and biomaterials.
| Potential Role in Polymer Synthesis | Consequence of Incorporation |
| Catalyst for Ring-Opening Polymerization | Control over polymer molecular weight and architecture. |
| Functional Monomer (after modification) | Introduction of pH-responsive or metal-coordinating sites. |
| Chain Transfer Agent | Regulation of polymer chain length in radical polymerizations. |
Contributions to Optoelectronic Materials Development (e.g., Hybrid Perovskites)
The development of organic and hybrid optoelectronic materials, such as those used in solar cells and light-emitting diodes, often relies on the precise control of interfacial properties and material morphology. Tertiary amines and their salts have been explored as additives or as components of charge-transporting layers in these devices.
In the context of hybrid perovskites, for instance, the introduction of organic cations can influence the crystal structure and, consequently, the optical and electronic properties of the material. While this compound itself has not been reported as a primary component in high-efficiency perovskite solar cells, the general class of tertiary amines can play a role in passivating defects at the perovskite surface or grain boundaries, leading to improved device performance and stability. The phenoxy group could further enhance these properties through π-π stacking interactions with other organic components in the device. The introduction of various amines, including tertiary amines, can lead to shifts in the absorption peaks of perovskite materials. nih.gov
| Parameter | Effect of Tertiary Amine Additives in Perovskites |
| Crystal Growth | Can influence grain size and orientation. |
| Defect Passivation | Amine lone pair can coordinate to under-coordinated lead ions. |
| Interfacial Engineering | Can modify the work function of electrode materials. |
| Optical Properties | May alter the absorption and emission spectra. nih.gov |
Chemical Methodologies Driving Biological Discovery and Tools Development
The phenoxyalkyl amine scaffold is a common motif in many biologically active compounds, suggesting that this compound could serve as a valuable starting material or intermediate in medicinal chemistry and the development of chemical tools for biological research. Amines are recognized as versatile building blocks in organic chemistry and drug discovery.
The synthesis of novel molecules with potential therapeutic applications often involves the modification of a core scaffold. The diethylamino and phenoxy groups of the title compound offer multiple sites for chemical derivatization, allowing for the systematic exploration of structure-activity relationships. For example, the aromatic ring can be functionalized with various substituents to modulate properties such as lipophilicity and target binding affinity.
| Synthetic Modification | Potential Biological Application |
| Substitution on the Phenyl Ring | Tuning of receptor binding affinity and selectivity. |
| Variation of the N-alkyl groups | Alteration of solubility and pharmacokinetic properties. |
| Quaternization of the Amine | Development of probes with permanent positive charge. |
Interdisciplinary Research Integrating Organic Chemistry with Other Scientific Disciplines
The potential applications of this compound inherently lie at the intersection of organic chemistry, materials science, and biology. Research into this compound and its derivatives would necessitate a multidisciplinary approach. For instance, the development of new polymers (Section 7.1.1) would require collaboration between synthetic chemists and polymer scientists to characterize the material's physical and mechanical properties.
Similarly, the investigation of its utility in optoelectronic devices (Section 7.1.2) would bring together organic chemists, physicists, and materials engineers to design, fabricate, and test the performance of such devices. The exploration of its potential in biological systems (Section 7.2) would involve medicinal chemists, pharmacologists, and biochemists working in concert to synthesize and evaluate new bioactive compounds.
The study of such versatile molecules underscores the modern trend of scientific research, where the lines between traditional disciplines are increasingly blurred, and progress is driven by collaborative efforts.
Future Directions and Grand Challenges in the Study of Diethyl 2 Phenoxyethyl Amine Hydrochloride
Advancements in Sustainable and Atom-Economical Synthetic Methodologies
A primary challenge in chemical synthesis is the development of environmentally benign and efficient processes. For Diethyl(2-phenoxyethyl)amine hydrochloride, future efforts will concentrate on moving beyond traditional synthetic routes to adopt methodologies rooted in the principles of green chemistry. The goal is to maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. primescholars.comjocpr.com
Key advancements will likely involve:
Catalytic Systems: Employing novel catalysts to enable reactions under milder conditions, reducing energy consumption. This includes exploring metal-free C-N coupling protocols that avoid the use of heavy metals and external bases.
Alternative Solvents: Shifting from volatile organic compounds to greener alternatives such as water, ionic liquids, or even solvent-free conditions.
Atom-Economical Reactions: Designing synthetic pathways that maximize atom economy, such as hydroamination or reductive amination, where most or all atoms of the reactants are incorporated into the desired product. acs.orgnih.gov For instance, a redox-neutral, single-step synthesis from an appropriate alcohol and nitrile could theoretically achieve 100% atom economy. rsc.org A comparison of a hypothetical traditional versus a green synthetic approach is outlined below.
Table 1: Comparison of Synthetic Approaches for Amine Hydrochlorides
| Metric | Hypothetical Traditional Synthesis | Potential Green Synthesis | Advantage of Green Synthesis |
|---|---|---|---|
| Principle | Multi-step process with protecting groups and stoichiometric reagents. | Catalytic, one-pot reaction using a hydrogen-borrowing strategy. acs.org | Fewer steps, reduced waste. |
| Atom Economy | Low to moderate (e.g., <50%) due to byproducts. primescholars.com | High (e.g., >90%). jocpr.com | Maximizes material efficiency. |
| Solvents | Chlorinated solvents (e.g., Dichloromethane). | Water or bio-based solvents. | Reduced environmental impact and toxicity. |
| Byproducts | Stoichiometric amounts of salt and organic waste. | Catalytic amounts of water. | Minimal waste generation. |
Innovations in High-Throughput and Miniaturized Characterization Techniques
To accelerate the discovery and optimization of synthetic routes for this compound, high-throughput and miniaturized analytical techniques are essential. These technologies allow for the rapid screening of numerous reaction conditions and the detailed characterization of products using minimal amounts of material. researchgate.netnih.gov
Future innovations in this area will focus on:
Microfluidics and Lab-on-a-Chip: Miniaturizing reaction and analysis platforms to the microscale enables the rapid testing of hundreds of conditions in parallel, using nanoliter to microliter volumes. uomustansiriyah.edu.iq This significantly reduces reagent consumption and waste.
Rapid Separation and Analysis: The integration of ultra-high-performance liquid chromatography (UHPLC) and mass spectrometry (MS) provides the ability to analyze reaction outcomes in seconds to minutes, offering immediate feedback on purity and yield. nih.govhelsinki.fi
Automated Sample Preparation: The development of robotic systems for sample handling, dilution, and derivatization minimizes manual error and increases throughput, which is crucial for analyzing large libraries of compounds. rsc.org
Table 2: High-Throughput and Miniaturized Characterization Techniques
| Technique | Principle | Application for this compound |
|---|---|---|
| High-Throughput Screening (HTS) | Automated testing of many samples in parallel for a specific property. researchgate.net | Rapidly screen different catalysts and solvent systems for optimal synthesis yield. |
| UHPLC-MS | Fast chromatographic separation coupled with mass detection. helsinki.fi | Quickly determine the purity and identify byproducts in synthesis reaction mixtures. |
| Microfluidic Reaction Analysis | Performing chemical reactions in micro-channels. uomustansiriyah.edu.iq | Optimize reaction parameters (temperature, time, concentration) with minimal reagent use. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A miniaturized sample preparation method for analyte extraction and preconcentration. rsc.orgresearchgate.net | Efficiently isolate the compound from complex matrices for accurate quantification. |
Integration of Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and discovery. mdpi.comnih.gov For this compound, these computational tools can navigate the vast and complex landscape of chemical reactions to predict outcomes and suggest optimal pathways, significantly reducing the need for extensive trial-and-error experimentation. nih.govresearchgate.net
Key applications include:
Retrosynthesis Prediction: AI algorithms can propose novel and efficient synthetic routes by analyzing the molecular structure and querying vast reaction databases. mdpi.com
Reaction Optimization: ML models, particularly through active learning frameworks like Bayesian optimization, can intelligently explore reaction parameters (e.g., temperature, concentration, catalyst loading) to maximize yield and minimize cost. chemrxiv.orgbeilstein-journals.org This approach has been successfully demonstrated for the optimization of tertiary amine synthesis. chemrxiv.org
Property Prediction: AI can forecast the physicochemical and biological properties of virtual compounds, allowing researchers to prioritize the synthesis of molecules with the most promising characteristics. nih.gov
Table 3: Role of AI/ML in the Study of this compound
| AI/ML Application | Function | Expected Outcome |
|---|---|---|
| Synthesis Planning | Predicts retrosynthetic pathways from a target molecule. nih.gov | Identification of novel, more efficient, or more sustainable synthetic routes. |
| Reaction Condition Optimization | Uses algorithms to find the best combination of variables for a reaction. beilstein-journals.org | Maximized product yield and purity with fewer experiments. |
| Generative Models | Designs new molecules with desired properties in silico. rsc.orgresearchgate.net | Proposes novel analogs of the target compound with potentially improved activity or properties. |
Elucidating Complex Structure-Function Relationships at an Unprecedented Molecular Level
A grand challenge in medicinal chemistry is to fully understand how the three-dimensional structure of a molecule dictates its biological function. For this compound, this involves mapping its interactions with biological targets at the atomic level.
Future research will leverage powerful techniques to achieve this:
Cryogenic Electron Microscopy (Cryo-EM): This technique allows for the high-resolution structural determination of proteins and protein-ligand complexes in a near-native state, providing direct insight into the binding mode of compounds like this compound.
Molecular Dynamics (MD) Simulations: Using high-performance computing, MD simulations can model the dynamic behavior of the compound and its target over time, revealing the energetic and conformational changes that govern binding and function.
Density Functional Theory (DFT): Quantum mechanical calculations can provide a deep understanding of the electronic structure and stability of the compound and its hydrochloride salt form, explaining its reactivity and intermolecular interactions. gla.ac.uk
Table 4: Techniques for Elucidating Structure-Function Relationships
| Technique | Information Provided | Insight Gained for this compound |
|---|---|---|
| Single Crystal X-ray Diffraction | Precise 3D atomic coordinates of the molecule in its solid state. gla.ac.uk | Confirms molecular geometry, stereochemistry, and crystal packing forces. |
| Nuclear Magnetic Resonance (NMR) | Information on molecular structure, conformation, and dynamics in solution. | Reveals the compound's structure and behavior in a biologically relevant medium. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Predicts binding affinity and identifies key interactions with a biological target. |
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. gla.ac.uk | Explains molecular stability, reactivity, and the nature of intermolecular forces. |
Exploration of Novel Chemical Space through Rational Design and Combinatorial Approaches
Expanding the chemical space around the this compound scaffold is crucial for discovering analogs with improved properties. nih.govmdpi.com This involves the systematic modification of the core structure to generate libraries of related compounds for screening. youtube.com
Future strategies will rely on:
Rational Drug Design: Using structural information from techniques like X-ray crystallography or Cryo-EM, new molecules can be designed in silico to enhance binding to a specific target. nih.gov
Combinatorial Chemistry: This approach enables the rapid synthesis of large libraries of compounds by combining a set of chemical building blocks in all possible combinations. uniroma1.it For this compound, this could involve varying the substituents on the phenoxy ring or altering the alkyl groups on the amine.
Scaffold Hopping: This strategy involves replacing the central molecular framework with a structurally different but functionally equivalent scaffold, leading to the discovery of novel chemical classes with similar biological activities. youtube.com
Table 5: Illustrative Combinatorial Library Design Based on the Diethyl(2-phenoxyethyl)amine Scaffold
| Scaffold Position | R1 (Amine Substitution) | R2 (Linker) | R3 (Aromatic Ring Substitution) |
|---|---|---|---|
| Variation 1 | -N(CH₃)₂ | -OCH₂CH₂- | 4-Fluoro |
| Variation 2 | -N(CH₂CH₃)₂ (Parent) | -SCH₂CH₂- | 2,6-Dichloro |
| Variation 3 | Pyrrolidine | -OCH₂CH₂CH₂- | 4-Methoxy |
| Variation 4 | Piperidine | -OCH(CH₃)CH₂- | 3-Trifluoromethyl |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Diethyl(2-phenoxyethyl)amine hydrochloride, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where diethylamine reacts with 2-phenoxyethyl chloride. Key conditions include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity by stabilizing transition states .
- Temperature : Controlled heating (40–60°C) minimizes side reactions like hydrolysis .
- Catalysts : Alkali bases (e.g., K₂CO₃) neutralize HCl byproducts, driving the reaction forward .
- Yield Optimization : Stoichiometric excess of diethylamine (1.2–1.5 equiv.) ensures complete consumption of the electrophilic component. Post-synthesis purification via recrystallization (ethanol/water) improves purity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the phenoxyethyl group (δ 6.8–7.2 ppm for aromatic protons) and diethylamine moiety (δ 1.0–1.2 ppm for CH₃ groups). Coupling patterns validate substitution positions .
- Quantitative NMR (qNMR) : Use ethyl paraben as an internal standard for purity assessment. Relaxation delay (D1 > 5×T₁) ensures accurate integration .
- Mass Spectrometry (ESI-MS) : Detect [M+H]⁺ ions (calculated m/z for C₁₂H₁₈ClNO: 251.1) and verify absence of byproducts .
Q. What solubility properties of this compound are critical for experimental design?
- Methodological Answer :
- Solubility Profiling : Test in water, methanol, and DMSO. Hydrochloride salts generally exhibit high water solubility due to ionic interactions, enabling aqueous-phase reactions .
- Impact on Reactions : Low solubility in non-polar solvents (e.g., toluene) necessitates phase-transfer catalysts for alkylation or acylation steps .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data when identifying byproducts in the synthesis of this compound?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations confirm connectivity between the phenoxy group and ethylamine chain .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities (e.g., diethyl(phenoxyethyl)amine vs. N-oxide derivatives) with ppm-level mass accuracy .
- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products that may skew purity assessments .
Q. How can reaction parameters be optimized to minimize side reactions during synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, solvent, and catalyst loading. For example, elevated temperatures (>70°C) promote elimination side products, while lower temperatures favor substitution .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reactant consumption and intermediate formation in real time .
Q. What computational methods predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic attacks to predict regioselectivity in alkylation reactions. Solvent effects are incorporated via PCM (Polarizable Continuum Model) .
- MD Simulations : Assess stability in aqueous vs. organic matrices to guide solvent selection for catalysis .
Q. How do storage conditions impact the stability of this compound in long-term studies?
- Methodological Answer :
- Stability Testing : Store aliquots under varying conditions (ambient, 4°C, -20°C) and monitor degradation via HPLC every 3 months. Hydrochloride salts are hygroscopic; desiccants (silica gel) prevent hydrolysis .
- Light Sensitivity : UV-Vis spectroscopy tracks photo-degradation; amber vials are recommended for light-sensitive samples .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing kinetic data in reactions involving this compound?
- Methodological Answer :
- Non-Linear Regression : Fit time-course data to pseudo-first-order kinetics to determine rate constants (k). Outliers are identified via Grubbs' test .
- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in activation energy (Eₐ) calculations .
Q. How should researchers address discrepancies between theoretical and experimental yields?
- Methodological Answer :
- Mass Balance Analysis : Account for unreacted starting materials and volatile byproducts (e.g., via headspace GC-MS) .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-diethylamine) traces reaction pathways to identify unanticipated intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
